
2,3-Diiodoanthracene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodoanthracene-1-sulfonic acid is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two iodine atoms at the 2 and 3 positions of the anthracene ring and a sulfonic acid group at the 1 position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diiodoanthracene-1-sulfonic acid typically involves the iodination of anthracene derivatives followed by sulfonation. One common method includes the reaction of anthracene with iodine in the presence of an oxidizing agent such as nitric acid to introduce the iodine atoms. Subsequently, the sulfonation is carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diiodoanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The anthracene core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The sulfonic acid group can participate in coupling reactions to form larger molecular assemblies.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various anthracene derivatives with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
2,3-Diiodoanthracene-1-sulfonic acid finds applications in several scientific fields:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2,3-diiodoanthracene-1-sulfonic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The iodine atoms contribute to the compound’s electronic properties, influencing its interactions with biological molecules.
Comparación Con Compuestos Similares
2,3-Dibromoanthracene-1-sulfonic acid: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroanthracene-1-sulfonic acid: Contains chlorine atoms instead of iodine.
Anthracene-1-sulfonic acid: Lacks the halogen atoms, providing a simpler structure for comparison.
Uniqueness: 2,3-Diiodoanthracene-1-sulfonic acid is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interactions, such as in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
146448-18-2 |
|---|---|
Fórmula molecular |
C14H8I2O3S |
Peso molecular |
510.09 g/mol |
Nombre IUPAC |
2,3-diiodoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H8I2O3S/c15-12-7-10-5-8-3-1-2-4-9(8)6-11(10)14(13(12)16)20(17,18)19/h1-7H,(H,17,18,19) |
Clave InChI |
ZRCMJCYHMVQQCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=C(C(=C3S(=O)(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
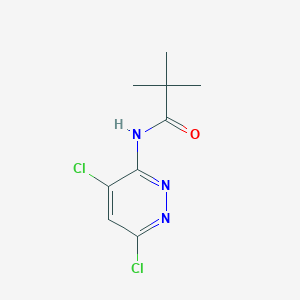





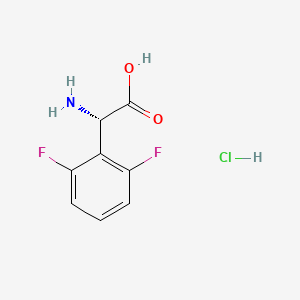
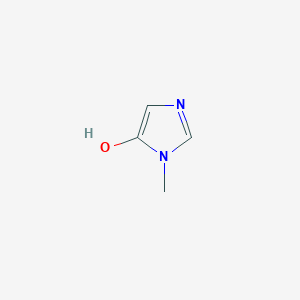
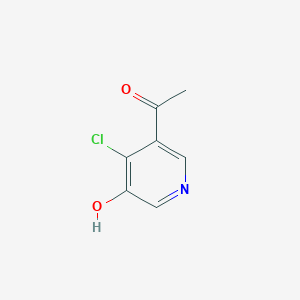
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
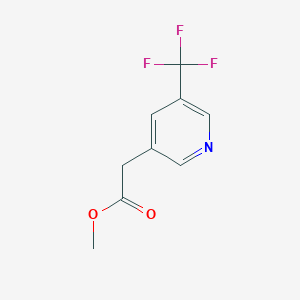
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
